molecular formula C13H12N2O6S B12663981 p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate CAS No. 94232-04-9

p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate

Cat. No.: B12663981
CAS No.: 94232-04-9
M. Wt: 324.31 g/mol
InChI Key: MKBHZWMFTFVMOV-UHFFFAOYSA-N
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Description

p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is a sulphonate ester derivative featuring a p-nitrophenyl leaving group attached to a benzenesulphonate core substituted with amino (-NH₂) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. This compound is primarily utilized in glycosylation and enzymatic hydrolysis studies due to the reactivity of its p-nitrophenyl group, which serves as a chromogenic leaving group in kinetic assays . Its structure enables precise monitoring of reaction progress through spectrophotometric detection of liberated p-nitrophenol (λmax = 405 nm) . The amino and methoxy substituents modulate electronic and steric properties, influencing its stability and reactivity in synthetic and biological systems.

Properties

CAS No.

94232-04-9

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

(4-nitrophenyl) 3-amino-4-methoxybenzenesulfonate

InChI

InChI=1S/C13H12N2O6S/c1-20-13-7-6-11(8-12(13)14)22(18,19)21-10-4-2-9(3-5-10)15(16)17/h2-8H,14H2,1H3

InChI Key

MKBHZWMFTFVMOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate typically involves the nitration of phenyl 3-amino-4-methoxybenzenesulphonate. This process requires careful control of reaction conditions, including temperature, pH, and the use of specific nitrating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitro, amino, and sulfonate derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) isozymes, which are implicated in various diseases such as cancer and diabetes. A study demonstrated that derivatives of sulphonates, including p-nitrophenyl compounds, exhibited significant inhibitory activity against ENPP1 and ENPP3, with some compounds achieving sub-micromolar IC50_{50} values .

CompoundIC50_{50} (μM)Target Enzyme
4f0.28 ± 0.08ENPP1
4q0.37 ± 0.03ENPP1
7a0.81 ± 0.05ENPP3

This suggests that p-nitrophenyl derivatives could be developed into therapeutic agents targeting these enzymes.

Biochemical Assays

The compound is utilized in various biochemical assays due to its ability to release p-nitrophenol upon hydrolysis, which can be quantitatively measured. This property is particularly useful in enzyme assays for alkaline phosphatase and other hydrolases . The following table summarizes some common applications:

ApplicationEnzyme TargetDetection Method
Alkaline PhosphataseAlkaline PhosphataseColorimetric assay
Glucosidaseα-GlucosidaseFluorometric assay
Amylaseα-AmylaseSpectrophotometric assay

Medicinal Chemistry

In medicinal chemistry, p-nitrophenyl derivatives are explored for their potential anti-cancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation without affecting normal cells . For instance, a derivative exhibited selective inhibition against lung adenocarcinoma cell lines while sparing human umbilical vein endothelial cells, indicating a favorable therapeutic index.

Synthesis of Novel Compounds

The synthesis of p-nitrophenyl 3-amino-4-methoxybenzenesulphonate serves as a precursor for creating new sulphonamide-based drugs. The methodology often involves coupling reactions with amines or alcohols to produce more complex structures with enhanced biological activity .

Case Study 1: ENPP Inhibition

In a study published in PMC, researchers synthesized several arylamide sulphonates and tested their inhibitory effects on ENPP isozymes. Among these, compounds derived from p-nitrophenyl structures showed promising results, suggesting their potential use in treating conditions associated with elevated ENPP activity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of p-nitrophenyl derivatives demonstrated that certain modifications led to improved selectivity and potency against specific cancer cell lines. The findings indicated that these compounds could be further developed into targeted therapies for cancer treatment .

Mechanism of Action

The mechanism of action of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino and methoxybenzenesulphonate groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Phenyl 3-amino-4-methoxybenzenesulphonate

  • Synthesis : Prepared via similar sulphonation pathways but lacks the p-nitro group.
  • Reactivity : Demonstrates slower hydrolysis kinetics compared to p-nitrophenyl derivatives due to reduced leaving-group ability. However, phenyl glycosides exhibit comparable reaction rates to p-nitrophenyl analogues in glycosylation reactions under optimized conditions .
  • Applications : Less suited for colorimetric assays due to the absence of a chromogenic leaving group.

p-Nitrophenyl Glycosides (e.g., p-nitrophenyl β-D-glucopyranoside)

  • Synthesis: Synthesized via Koenigs-Knorr or trichloroacetimidate methods.
  • Reactivity: The p-nitrophenyl group ensures rapid hydrolysis in enzymatic assays, but the absence of amino and methoxy substituents reduces steric hindrance, leading to faster turnover rates compared to 3-amino-4-methoxy-substituted derivatives .
  • Biological Activity: Widely used in glycosidase activity assays but lacks the targeting specificity conferred by amino/methoxy groups in integrin-binding studies .

Derivatives with Modified Substituents

p-Nitrophenyl 4-methoxybenzenesulphonate (no amino group)

  • Reactivity: Higher hydrolysis rates than the 3-amino-4-methoxy derivative due to reduced steric hindrance and electron-donating effects of the amino group.
  • Stability : More prone to premature hydrolysis in acidic or enzymatic environments.

p-Nitrophenyl 3-nitro-4-methoxybenzenesulphonate

  • Synthesis: Introduces a nitro group at the 3-position instead of amino.
  • Reactivity : Enhanced electron-withdrawing effects accelerate leaving-group departure but reduce solubility in aqueous media.
  • Applications: Limited utility in biological assays due to poor solubility and cytotoxicity.

Table 1: Comparative Properties of this compound and Analogues

Compound Leaving Group Hydrolysis Rate (Relative) Stability Assay Compatibility Key Applications
This compound p-Nitrophenyl 1.0 (Reference) High Colorimetric Enzymatic assays, Glycosylation
Phenyl 3-amino-4-methoxybenzenesulphonate Phenyl 0.3–0.5 Moderate No Synthetic intermediates
p-Nitrophenyl β-D-glucopyranoside p-Nitrophenyl 1.5–2.0 Moderate Colorimetric Glycosidase activity assays
p-Nitrophenyl 4-methoxybenzenesulphonate p-Nitrophenyl 1.8–2.2 Low Colorimetric Kinetic studies

Critical Analysis of Research Findings

  • Synthetic Challenges : Prolonged reaction times during synthesis risk over-reduction, leading to alcohol byproducts (e.g., alcohol 1 in ) .
  • Substituent Trade-offs: Amino groups improve target affinity but reduce hydrolysis rates, necessitating optimization for specific applications.

Biological Activity

p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate (chemical formula: C13H12N2O6S) is a sulfonate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonic esters that are known for their enzyme inhibition properties, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes. The compound acts as an inhibitor for several key enzymes involved in metabolic pathways:

  • α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of α-glucosidase can help manage postprandial blood glucose levels, making this compound a candidate for diabetes management.
  • α-Amylase : Similar to α-glucosidase, α-amylase is involved in carbohydrate digestion. Inhibition can reduce the absorption of carbohydrates, contributing to lower blood sugar levels.
  • Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is implicated in insulin signaling and obesity. Inhibition may enhance insulin sensitivity.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Inhibiting this receptor can impede angiogenesis, which is beneficial in cancer therapy.

Research Findings

Recent studies have provided insights into the inhibitory effects of this compound on these enzymes.

Enzyme Inhibition Data

A summary of the IC50 values for this compound against various enzymes is presented in Table 1.

EnzymeIC50 Value (µM)Reference
α-Glucosidase8.6 ± 0.025
α-Amylase6.4 ± 0.012
PTP1BNot specified
VEGFR-2Not specified

Case Studies

Several studies have highlighted the effectiveness of this compound in specific biological contexts:

  • Diabetes Management : A study demonstrated that compounds similar to this compound significantly inhibited α-glucosidase and α-amylase, leading to reduced glucose absorption and improved glycemic control in diabetic models .
  • Cancer Therapy : Research indicated that this compound could inhibit VEGFR-2, thereby reducing tumor growth and metastasis in xenograft models of cancer . The ability to interfere with angiogenesis positions it as a potential therapeutic agent in oncology.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments suggest that at therapeutic doses, the compound exhibits low toxicity towards normal cells, indicating a favorable safety margin for further development .

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